molecular formula C16H19ClN2O B1668352 Carbinoxamine CAS No. 486-16-8

Carbinoxamine

Cat. No.: B1668352
CAS No.: 486-16-8
M. Wt: 290.79 g/mol
InChI Key: OJFSXZCBGQGRNV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbinoxamine is a first-generation antihistamine . The primary targets of this compound are histamine receptors, specifically H1-receptors . These receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . Histamine, a compound involved in local immune responses, binds to these receptors and causes symptoms of allergies .

Mode of Action

This compound works by competing with free histamine for binding at H1-receptor sites . By binding to these sites, this compound antagonizes the effects of histamine, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Biochemical Pathways

The biochemical pathway affected by this compound is the histamine pathway. Histamine is a compound that is released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. By blocking the H1-receptors, this compound prevents histamine from binding and exerting its effects, thus alleviating symptoms of allergies .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is taken orally and has an elimination half-life of 10 to 20 hours , suggesting that it is metabolized and excreted relatively slowly.

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking the action of histamine on H1-receptors, this compound reduces symptoms such as sneezing, itching, watery eyes, and runny nose . It also has anticholinergic (drying) and sedative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect this compound’s effectiveness due to drug interactions . Additionally, the patient’s age, liver function, and kidney function can influence how this compound is metabolized and excreted . It’s important to note that all this compound-containing formulations are approved only for adults or children ages 3 or older .

Biochemical Analysis

Biochemical Properties

Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Cellular Effects

This compound’s antagonistic action on histamine receptors can influence cell function. It can reduce symptoms brought on by histamine HA-receptor binding, which can include a variety of cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by competing with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors .

Temporal Effects in Laboratory Settings

Its antagonistic action on histamine receptors is well-documented .

Dosage Effects in Animal Models

It is used for the symptomatic relief of various allergic reactions .

Metabolic Pathways

It is known to compete with histamine for HA-receptor sites .

Transport and Distribution

Its ability to compete with histamine for HA-receptor sites suggests it may be widely distributed .

Subcellular Localization

Its antagonistic action on histamine receptors suggests it may interact with these receptors in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbinoxamine can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmethanol to form an intermediate, which is then reacted with dimethylamine to produce this compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Carbinoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Carbinoxamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective for treating a broad range of allergic symptoms. Its specific chemical structure allows for a balance between efficacy and side effects, which can be advantageous in clinical settings .

Properties

IUPAC Name

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSXZCBGQGRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3505-38-2 (maleate)
Record name Carbinoxamine [INN:BAN]
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DSSTOX Substance ID

DTXSID4022737
Record name Carbinoxamine
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Molecular Weight

290.79 g/mol
Source PubChem
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Physical Description

Solid
Record name Carbinoxamine
Source Human Metabolome Database (HMDB)
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Solubility

2.28e-01 g/L
Record name Carbinoxamine
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Mechanism of Action

Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Carbinoxamine's anticholinergic action appears to be due to a central antimuscarinic effect, which also may be responsible for its antiemetic effects, although the exact mechanism is unknown.
Record name Carbinoxamine
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CAS No.

486-16-8
Record name (±)-Carbinoxamine
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Record name Carbinoxamine [INN:BAN]
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Record name Carbinoxamine
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Record name CARBINOXAMINE
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Record name Carbinoxamine
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Melting Point

< 25 °C
Record name Carbinoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00748
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Record name Carbinoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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